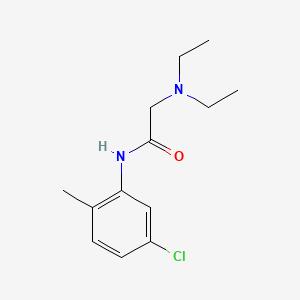

N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide

Description

N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide (CAS: 77966-48-4) is a chloroacetamide derivative with the molecular formula C₁₃H₁₉ClN₂O and a molecular weight of 254.75 g/mol . Structurally, it features a 5-chloro-2-methylphenyl group attached to an acetamide backbone, where the carbonyl carbon is substituted with a diethylamino group (–N(CH₂CH₃)₂). This compound is part of a broader class of acetamides known for their applications in medicinal chemistry and agrochemical research. Its hydrochloride form (CAS: 13725-1A) is also documented .

Properties

Molecular Formula |

C13H19ClN2O |

|---|---|

Molecular Weight |

254.75 g/mol |

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-(diethylamino)acetamide |

InChI |

InChI=1S/C13H19ClN2O/c1-4-16(5-2)9-13(17)15-12-8-11(14)7-6-10(12)3/h6-8H,4-5,9H2,1-3H3,(H,15,17) |

InChI Key |

ZBZXTCWTPKUIOB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC(=C1)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide typically involves the reaction of 5-chloro-2-methylaniline with diethylaminoacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures (20-40°C)

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: N-oxides or other oxidized derivatives

Reduction: Amines or other reduced products

Substitution: Hydroxyl or amino-substituted derivatives

Scientific Research Applications

N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide (CAS: 63034-97-9)

- Molecular Formula : C₁₀H₉ClN₂O

- Key Difference: The diethylamino group is replaced with a cyano (–CN) group.

- This compound’s reduced basicity compared to the diethylamino derivative may influence solubility and bioavailability .

N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide

- Molecular Formula : C₈H₇ClN₂O₂

- Key Difference: Contains a hydroxyimino (–NH–O–) group instead of diethylamino.

- Impact: The hydroxyimino group facilitates hydrogen bonding, as observed in its crystal structure, where intramolecular C–H⋯O and intermolecular N–H⋯O interactions stabilize the lattice .

Variations in Aromatic Substituents

N-(5-Chloro-2,4-dimethoxyphenyl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

- Molecular Formula : C₁₇H₁₇ClN₄O₄S

- Key Difference : Incorporates a 1,3,4-oxadiazole ring and a 2-methylfuran substituent.

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- Molecular Formula : C₁₉H₁₇Cl₂N₃O₂

- Key Difference : Features a dichlorophenyl group and a pyrazolone ring.

- Impact : The pyrazolone ring introduces conformational flexibility and hydrogen-bonding sites, as evidenced by three distinct molecular conformations in its crystal structure .

Bioactive Analogues

2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide Derivatives

Alachlor (CAS: 15972-60-8)

- Molecular Formula: C₁₄H₂₀ClNO₂

- Key Feature : A chloroacetamide herbicide with a methoxymethyl group.

- Impact : The methoxymethyl substituent increases hydrophobicity, improving soil adsorption and herbicidal activity .

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings and Implications

- Structural Flexibility: Diethylamino-substituted acetamides exhibit enhanced solubility in polar solvents compared to cyano or hydroxyimino derivatives, making them preferable in pharmaceutical formulations .

- Bioactivity : Thiadiazole and oxadiazole hybrids demonstrate superior cytotoxicity, likely due to their ability to engage in π-π interactions and hydrogen bonding with biological targets .

- Agrochemical Relevance : Chloroacetamide herbicides like alachlor and pretilachlor highlight the importance of lipophilic substituents (e.g., methoxymethyl) in enhancing environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.